molecular formula C10H12BrNO2 B7873685 2-(3-bromophenyl)-N-methoxy-N-methylacetamide

2-(3-bromophenyl)-N-methoxy-N-methylacetamide

Cat. No.: B7873685
M. Wt: 258.11 g/mol
InChI Key: AOOJWNSUDADQIF-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-N-methoxy-N-methylacetamide is a chemical compound characterized by its bromophenyl group and acetamide functionality

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromophenyl)-N-methoxy-N-methylacetamide typically involves the reaction of 3-bromophenylacetic acid with methoxy-N-methylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is heated under reflux to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the compound is synthesized using similar methods but with optimized reaction conditions to increase yield and purity. Large-scale reactors and continuous flow systems are often employed to handle the increased volume of reactants and products.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Bromophenyl)-N-methoxy-N-methylacetamide can undergo various chemical reactions, including:

  • Oxidation: The bromophenyl group can be oxidized to form a bromophenol derivative.

  • Reduction: The acetamide group can be reduced to an amine.

  • Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophiles like sodium cyanide (NaCN) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Bromophenol derivatives.

  • Reduction: Amines.

  • Substitution: Cyanides or other substituted derivatives.

Scientific Research Applications

2-(3-Bromophenyl)-N-methoxy-N-methylacetamide has several applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound can be used as a probe in biological studies to understand enzyme interactions.

  • Medicine: It has potential as a precursor for pharmaceuticals targeting various diseases.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(3-Bromophenyl)-N-methoxy-N-methylacetamide exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, leading to therapeutic effects. The exact pathways involved would depend on the biological system and the nature of the interaction.

Comparison with Similar Compounds

  • 2-(3-Bromophenyl)acetamide: Similar structure but lacks the methoxy-N-methyl group.

  • 3-Bromophenol: Contains a bromophenol group instead of an acetamide group.

  • N-Methoxy-N-methylacetamide: Lacks the bromophenyl group.

Properties

IUPAC Name

2-(3-bromophenyl)-N-methoxy-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-12(14-2)10(13)7-8-4-3-5-9(11)6-8/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOOJWNSUDADQIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CC1=CC(=CC=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-(3-bromophenyl)acetic acid (4.4 g, 20.56 mmol) in N,N-dimethylformamide (125 ml) was successively added N,O-dimethylhydroxyamine (4.5 g, 46.26 mmol), triethylamine (10 ml), 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (8.9 g, 46.26 mmol) and 1-hydroxybenzotriazole (6.24 g, 46.26 mmol). The reaction mixture was stirred at room temperature overnight, and partitioned between ethyl acetate and brine. The organic phase was washed with brine, and concentrated. The residue was purified by flash chromatography on silica gel (50% ethyl acetate in hexane) to provide the title compound. MS (DCI/NH3) m/z 258 (M+H)+.
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step Two
Quantity
8.9 g
Type
reactant
Reaction Step Three
Quantity
6.24 g
Type
reactant
Reaction Step Four
Quantity
125 mL
Type
solvent
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Six

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